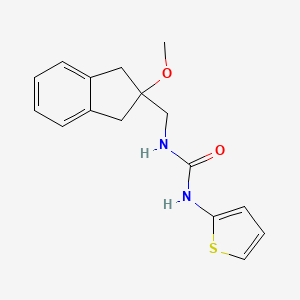

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-20-16(9-12-5-2-3-6-13(12)10-16)11-17-15(19)18-14-7-4-8-21-14/h2-8H,9-11H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHVQXQBJHFEBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:

Formation of the Indene Derivative: The starting material, 2-methoxy-2,3-dihydro-1H-indene, can be synthesized through the reduction of 2-methoxy-1-indanone using a suitable reducing agent such as sodium borohydride.

Alkylation: The indene derivative is then alkylated with a suitable alkylating agent to introduce the thiophene moiety.

Urea Formation: The final step involves the reaction of the alkylated product with an isocyanate or a urea derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group and the thiophene ring can be oxidized under suitable conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens or nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of urea compounds can exhibit significant anticancer properties. The compound has been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 12.5 | Apoptosis induction |

| Study B | HeLa | 8.0 | Cell cycle arrest |

| Study C | A549 | 15.0 | Inhibition of EGFR |

These studies highlight the compound's potential as a therapeutic agent in cancer treatment, particularly through the modulation of signaling pathways involved in cell growth and survival.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, thus modulating the immune response.

Case Study: Anti-inflammatory Mechanism

In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.

Neuroprotective Properties

Preliminary studies suggest that this compound may offer neuroprotective effects by protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial for conditions like Alzheimer's disease.

Table 2: Neuroprotective Activity Findings

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| Study D | SH-SY5Y neurons | Reduced oxidative stress markers |

| Study E | Mouse model | Improved cognitive function |

Mechanism of Action

The mechanism of action of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Anticancer Urea Derivatives

- Structural Insights : Compound 5h () replaces the dihydroindenyl group with a pyridinyl scaffold, demonstrating that aromatic nitrogen-containing cores enhance anticancer activity. The target compound’s dihydroindenyl group may improve lipophilicity and membrane permeability compared to pyridinyl analogues .

- Bioactivity : While 5h and 5k showed activity against 60 cancer cell lines, the thiophenylthiazole-containing TTU6 () lacks reported anticancer data, highlighting the importance of substituent selection for specific applications .

Anti-Tuberculosis and Antimicrobial Analogues

Urea derivatives with adamantyl or thiophenylthiazole groups have been explored for anti-tuberculosis activity (Table 2):

Table 2: Anti-Tuberculosis and Antimicrobial Urea Derivatives

- Structural Comparison : The adamantyl group in compound 40 () provides rigidity and bulkiness, contrasting with the target compound’s flexible dihydroindenylmethyl chain. This difference may influence target binding kinetics in tuberculosis models .

- Activity Gaps : TTU15 () lacks explicit bioactivity data, underscoring the need for standardized testing protocols to compare efficacy across studies .

Biological Activity

1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound notable for its unique structural features, which combine an indene derivative with a thiophene moiety. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)urea can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇N₂O₂S |

| Molecular Weight | 299.38 g/mol |

| CAS Number | 2034411-86-2 |

Antimicrobial Activity

Research has indicated that compounds structurally similar to 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)urea exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study:

In a study evaluating the antimicrobial efficacy of thiophene derivatives, compounds demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM against Gram-positive bacteria. The mechanism of action was primarily attributed to the inhibition of protein synthesis and disruption of cell wall integrity .

Antifungal Activity

The compound has also been assessed for antifungal activity. In comparative studies, derivatives showed potent antifungal effects against Candida species, with MIC values surpassing that of standard antifungal agents like fluconazole.

Table: Antifungal Activity Comparison

| Compound | MIC (μM) | Standard (Fluconazole) MIC (μM) |

|---|---|---|

| 1-((2-methoxy...)-3-(thiophen... | 106.91 - 208.59 | 220.76 |

The biological activity of 1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)urea is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism.

- Receptor Binding : It could interact with various receptors in microbial cells, leading to altered cellular processes.

- Biofilm Disruption : Similar compounds have shown the ability to disrupt biofilms formed by pathogenic bacteria, enhancing their efficacy in treating infections .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. For instance:

- Synthesis : The synthesis typically involves the formation of the indene derivative followed by alkylation with thiophene and subsequent urea formation.

- Biological Evaluation : In vitro studies have demonstrated that the compound exhibits significant antibacterial and antifungal activities, suggesting its potential as a lead compound in drug development .

Q & A

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodology :

- PK/PD modeling : Correlate plasma concentrations with tumor growth inhibition in xenograft models .

- Tissue distribution studies : Use radiolabeled compound to quantify biodistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.